2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated amino acid that possesses unique properties due to the presence of trifluoromethyl groups. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential applications in drug discovery and development. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block for pharmaceuticals.
This compound can be synthesized through various chemical processes, including hydrolysis and enzymatic methods. The synthesis of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid has been documented in several patents and research articles that explore both traditional chemical synthesis and biotechnological approaches.
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is classified as an amino acid derivative. It falls under the category of fluorinated compounds, specifically those containing trifluoromethyl groups, which are known for their unique chemical behavior and biological activities.
The synthesis of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid can be achieved through several methods:
The typical reaction conditions for the hydrolysis method include:
The molecular structure of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid features a central carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a methyl group (-CH₃), and three fluorine atoms attached to a carbon chain. The structural formula can be represented as follows:
The compound can participate in various chemical reactions typical for amino acids and fluorinated compounds:
In synthetic applications, the presence of the trifluoromethyl group significantly influences the reactivity and selectivity of reactions involving this compound. For instance, nucleophilic addition reactions involving carbonyl groups can yield various derivatives with enhanced biological activity .
The mechanism of action for 2-amino-3,3,3-trifluoro-2-methylpropanoic acid primarily relates to its role as an intermediate in the synthesis of bioactive compounds. The trifluoromethyl group enhances lipophilicity and alters metabolic pathways, potentially leading to increased efficacy in therapeutic applications.
Studies indicate that fluorinated amino acids can exhibit altered interactions with biological targets compared to their non-fluorinated counterparts. This property is particularly useful in drug design where modifications can lead to improved pharmacokinetics and pharmacodynamics .
The chemical stability of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid is influenced by its fluorinated structure. The trifluoromethyl group provides resistance to oxidation and metabolic degradation compared to non-fluorinated analogs.
Fluorinated amino acids represent a cornerstone of modern medicinal chemistry, with α-trifluoromethyl-α-amino acids exhibiting particularly unique properties. The incorporation of a trifluoromethyl (-CF₃) group at the α-carbon position imparts a combination of high electronegativity, enhanced lipophilicity, increased metabolic stability, and significant steric bulk compared to their natural counterparts [1]. This distinct profile arises from the trifluoromethyl group's strong electron-withdrawing nature and its substantial van der Waals radius (approximately 2.7 Å), which exceeds that of common functional groups like methyl (-CH₃) or isopropyl (-iPr) [1]. These properties profoundly influence peptide conformation by stabilizing specific secondary structures and enhancing membrane permeability, making α-trifluoromethyl-α-amino acids invaluable in designing peptide-based therapeutics with improved bioavailability and target engagement [1].
The profound electronic effects of the trifluoromethyl group significantly alter the acidity of adjacent functional groups. In 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, the α-proton adjacent to the -CF₃ group exhibits substantially increased acidity compared to non-fluorinated analogs. This enhanced acidity (predicted pKa ≈ 0.75) facilitates unique reaction pathways under basic conditions and influences the compound's behavior in biological systems [2]. Furthermore, the steric constraints introduced by the gem-dimethyl substitution (methyl group and trifluoromethyl group at the α-carbon) create a highly congested quaternary center that restricts conformational flexibility, potentially leading to enhanced receptor selectivity in bioactive molecules [1] .
Table 1: Fundamental Properties of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
Property | Value | Source/Reference |
---|---|---|
CAS Number | 102210-02-6 | [2] [6] |
Molecular Formula | C₄H₆F₃NO₂ | [2] |
Molecular Weight | 157.09 g/mol | [2] |
Boiling Point | 219.7±40.0 °C (Predicted) | [2] |
Density | 1.437±0.06 g/cm³ (Predicted) | [2] |
Predicted pKa | 0.75±0.10 | [2] |
SMILES | CC(C(=O)O)(C(F)(F)F)N |
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid serves as a specialized scaffold in pharmaceutical design, particularly for targeting enzymes and receptors where conventional amino acids exhibit suboptimal interactions. Its structural similarity to potent antiandrogen agents like (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-phenylpropanamide positions it as a strategic building block for developing novel therapeutics targeting hormone-dependent pathways [1]. Researchers leverage this compound's ability to mimic natural substrates while providing enhanced resistance to enzymatic degradation—a critical advantage in prolonging the in vivo half-life of peptide-based drugs [1] .
The compound demonstrates remarkable conformational rigidity due to its quaternary carbon center bearing both the trifluoromethyl and methyl groups. This rigidity reduces the entropic penalty upon binding to biological targets, potentially enhancing binding affinity compared to more flexible analogs. This property is exploited in designing inhibitors for enzymes with deep, hydrophobic binding pockets, such as Pyruvate Dehydrogenase Kinase (PDK) [1]. Research indicates that derivatives of this fluorinated amino acid exhibit significantly enhanced potency over the anticancer agent dichloroacetate (DCA) in primary enzymatic assays, demonstrating its promise as a novel chemotherapeutic scaffold [1]. Furthermore, its structural features contribute to oral bioavailability, a critical factor in transitioning potential therapeutics from preclinical models to clinical applications [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7